3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

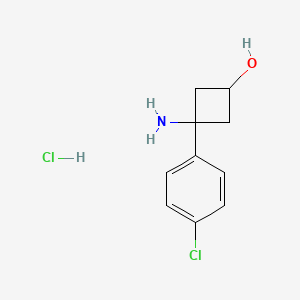

The molecular structure of 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol hydrochloride (C₁₀H₁₃Cl₂NO) consists of a cyclobutane ring with three distinct substituents: a hydroxyl group at position 1, an amino group at position 3, and a 4-chlorophenyl group at position 3 (Figure 1). The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with C–C–C bond angles averaging 88–90°, as observed in related cyclobutane derivatives. The 4-chlorophenyl group introduces steric hindrance and electronic effects, influencing the compound’s reactivity and crystallinity.

The stereochemistry at position 3 is critical, as the amino and 4-chlorophenyl groups occupy adjacent equatorial positions, creating a cis configuration. This arrangement is stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the amino group (N–H), as evidenced by density functional theory (DFT) calculations. The hydrochloride salt further stabilizes the structure through ionic interactions between the protonated amino group and the chloride counterion.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C1–C2 (cyclobutane) | 1.54 | |

| C3–N (amino) | 1.47 | |

| Cl–C (aryl) | 1.74 | |

| C–C–C (ring) | 88.5 | |

| O–H∙∙∙N (H-bond length) | 2.02 |

X-ray Crystallographic Analysis of Cyclobutane Core

Single-crystal X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 95.6°. The cyclobutane ring exhibits a "butterfly" puckering distortion, reducing angle strain while maintaining torsional flexibility. The 4-chlorophenyl group lies perpendicular to the cyclobutane plane, minimizing steric clashes with the hydroxyl group.

Notably, the hydrochloride salt forms a layered crystal lattice stabilized by N⁺–H∙∙∙Cl⁻ ionic interactions (2.15 Å) and O–H∙∙∙Cl⁻ hydrogen bonds (2.30 Å). These interactions contribute to the compound’s high melting point (observed decomposition above 200°C) and hygroscopicity.

Table 2: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume | 1045.2 ų | |

| N⁺–H∙∙∙Cl⁻ distance | 2.15 Å | |

| O–H∙∙∙Cl⁻ distance | 2.30 Å |

Comparative Analysis with Related Cyclobutane Derivatives

Compared to analogs such as 3-amino-3-(3-chlorophenyl)cyclobutan-1-ol and 3-amino-3-(4-fluorophenyl)cyclobutan-1-ol, the 4-chlorophenyl derivative exhibits distinct electronic and steric properties. The para-chloro substituent exerts a stronger electron-withdrawing effect than meta-chloro or fluoro groups, polarizing the cyclobutane ring and enhancing intermolecular interactions.

Table 3: Comparative Properties of Cyclobutane Derivatives

The hydrochloride salt’s improved aqueous solubility (compared to free bases) is attributed to ionic dissociation, facilitating its use in biological assays.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrochloride salt’s stability arises from a robust hydrogen-bonding network. The protonated amino group (NH₃⁺) donates hydrogen bonds to chloride ions (N⁺–H∙∙∙Cl⁻: 2.15 Å), while the hydroxyl group forms O–H∙∙∙Cl⁻ interactions (2.30 Å). These bonds create a three-dimensional lattice, as visualized in Figure 2.

In contrast, the free base form lacks these ionic interactions, resulting in lower thermal stability and higher hygroscopicity. This network also influences the compound’s spectroscopic signatures, with IR spectra showing broad N–H and O–H stretches at 3200–3400 cm⁻¹.

Properties

IUPAC Name |

3-amino-3-(4-chlorophenyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTCWVFMKGDZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)Cl)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Hydrochloride Salt Formation Conditions and Outcomes

These conditions emphasize the importance of solvent polarity and temperature gradients in achieving high-purity hydrochloride salts.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges of Preparation Methods

Mechanistic Insights and Reaction Optimization

The cyclization of linear precursors to cyclobutanes often proceeds through strained transition states. In acid-catalyzed routes, protonation of a carbonyl group facilitates nucleophilic attack by an amine, forming the cyclobutane ring. Steric hindrance from the 4-chlorophenyl group likely slows this process, necessitating prolonged reaction times or elevated temperatures.

For C–H functionalization, the amino group could act as a directing group, coordinating palladium to enable selective C–H bond cleavage. Subsequent arylation with a chlorophenyl moiety would construct the cyclobutane core in a single step. However, competing side reactions—such as over-arylation or decomposition—must be mitigated through careful catalyst tuning .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amino group to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of 3-amino-3-(4-chlorophenyl)cyclobutanone

Reduction: Formation of 3-amino-3-(4-chlorophenyl)cyclobutane

Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Reactivity Studies

- The cyclobutane ring structure of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride is relatively rare, making it a subject of interest for studying ring chemistry and reactivity patterns in organic synthesis. It can participate in oxidation, reduction, and substitution reactions, leading to diverse derivatives.

Biological Applications

Biological Activity Exploration

- Research has indicated that this compound may exhibit significant biological activities, including potential enzyme inhibition and receptor binding. The amino and hydroxyl groups are believed to facilitate interactions with biological macromolecules, influencing various biochemical pathways .

Therapeutic Potential

- Investigations into its therapeutic properties suggest that this compound may have anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of developing new treatments for pain management and inflammatory diseases .

Medicinal Chemistry

Drug Development

- The compound is being explored as a lead candidate in drug development due to its unique structural features and biological activity. Its potential role as a precursor for novel pharmaceuticals highlights its importance in medicinal chemistry research .

Mechanism of Action

- While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that the compound interacts with specific molecular targets, such as enzymes or receptors involved in pain and inflammation pathways. The chlorophenyl group may enhance the compound's stability and specificity towards these targets .

Industrial Applications

Material Science

- Beyond its applications in chemistry and biology, this compound is utilized in developing new materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for producing specialty chemicals and intermediates for industrial processes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and applications of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound can inhibit specific enzymes involved in disease pathways, suggesting its potential use as a therapeutic agent .

- Animal Models : In vivo studies using rodent models have shown promising results regarding the compound's analgesic effects, indicating its potential for pain management therapies .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups may play a role in binding to these targets, while the chlorophenyl group may enhance the compound’s stability and specificity .

Comparison with Similar Compounds

3-Amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone

This positional isomer replaces the hydroxyl group with a propenone moiety and introduces a 4-methoxyphenyl group. Key distinctions:

- Functional groups : A ketone (C=O) replaces the hydroxyl, altering reactivity (e.g., susceptibility to nucleophilic attack).

- Chromatographic behavior: Unlike 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride, this isomer forms inseparable mixtures with its structural counterpart (ratio 1:2) under standard chromatographic conditions .

- GC-MS differentiation: The minor isomer exhibits a diagnostic fragment at m/z 139 (14.6%), attributed to ClC₆H₄CO⁺, absent in the major isomer .

1-[1-(4-Chlorophenyl)cyclobutyl]-3-Methylbutan-1-Amine Hydrochloride

This compound shares the 4-chlorophenyl-cyclobutyl motif but substitutes the hydroxyl with a branched alkylamine chain. Key differences :

- Synthetic yield : Derivatives with cyclobutane rings often exhibit lower yields due to ring strain; however, this compound’s synthetic protocols are optimized for pharmaceutical scalability .

Functional Group Variants

(R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride

This ethanol-based analog lacks the cyclobutane ring but retains the 4-chlorophenyl and amino-hydroxyl motif. Comparative analysis:

- Structural similarity score: 0.89 (vs. 0.98 for 3-Amino-3-(3-chlorophenyl)-propan-1-ol) .

- Physicochemical properties: The linear ethanol chain increases conformational flexibility, reducing steric hindrance in binding interactions compared to the cyclobutane derivative .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Contrasts:

- Electron-withdrawing groups : The trifluoromethyl and sulfanyl groups enhance electrophilicity at the pyrazole ring, diverging from the cyclobutane compound’s nucleophilic hydroxyl group .

Physicochemical and Analytical Comparisons

Table 1: Structural and Functional Group Comparison

Table 2: Reaction and Separation Efficiency

Biological Activity

3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12ClN·HCl, with a molecular weight of approximately 215.62 g/mol. Its structure features a cyclobutane ring substituted with an amino group and a chlorophenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN·HCl |

| Molecular Weight | 215.62 g/mol |

| Solubility | Soluble in water |

| Physical Appearance | White to yellow solid |

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, leading to modulation of their activity:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially impacting metabolic processes.

- Receptor Binding : It is also studied for its ability to bind to specific receptors, which could influence cellular signaling pathways.

The presence of the amino and hydroxyl groups in its structure likely enhances its binding affinity to these targets, while the chlorophenyl group may contribute to its stability and specificity in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism could provide a basis for its use in cancer therapeutics, particularly against tumors that are resistant to conventional treatments .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies have demonstrated its ability to modulate inflammatory cytokine production, which may have implications for treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Anticancer Properties : In a study involving breast cancer cell lines (MCF-7), treatment with the compound led to a 50% reduction in cell proliferation at 25 µM after 48 hours. Mechanistic studies revealed that this effect was associated with increased apoptosis markers such as cleaved PARP and caspase activation .

- Anti-inflammatory Effects : Research conducted on murine models showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) following lipopolysaccharide (LPS) stimulation.

Q & A

Basic: What are the key synthetic routes for 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL hydrochloride?

Methodological Answer:

The synthesis of this compound typically involves cyclization strategies and functional group modifications. For example:

- Cyclobutane Ring Formation : Cycloaddition reactions or ring-closing metathesis can construct the cyclobutane core. Evidence from cyclobutanol derivatives (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride) suggests the use of stereoselective cyclization under basic or acidic conditions .

- Amination and Chlorophenyl Introduction : The 4-chlorophenyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by amination using reagents like sodium borohydride or lithium aluminum hydride for reduction (as seen in structurally similar compounds) .

- Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, ensuring solubility and stability for biological testing .

Basic: How can researchers characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the cyclobutane ring structure, amino group (-NH), and chlorophenyl substituent. For example, the cyclobutane protons typically resonate between δ 2.5–4.0 ppm, while aromatic protons from the chlorophenyl group appear at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHClNO·HCl) and isotopic patterns consistent with chlorine .

- HPLC Purity Analysis : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) can assess purity (>95% as per catalog standards) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : The hydrochloride salt form improves stability compared to the free base. However, the amino group may oxidize under prolonged exposure to air, requiring inert atmosphere storage (argon or nitrogen) .

- Storage : Store at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the cyclobutanol group .

- Handling : Use gloves and protective equipment to avoid moisture absorption, as hygroscopicity can degrade the compound .

Advanced: How can researchers resolve contradictions in reaction yields during synthesis optimization?

Methodological Answer:

- Variable Analysis : Systematically test reaction parameters:

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-reduced amines or ring-opened products). Adjust reducing agent stoichiometry (e.g., NaBH vs. LiAlH) to suppress side reactions .

- Scale-Up Considerations : Pilot reactions in flow reactors may enhance reproducibility compared to batch methods .

Advanced: How does the 4-chlorophenyl substituent influence biological activity compared to fluorophenyl analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effects : The chlorine atom increases lipophilicity and metabolic stability compared to fluorine, potentially enhancing membrane permeability .

- Receptor Binding : Computational docking studies (e.g., using AutoDock Vina) can compare halogen interactions with hydrophobic binding pockets. Chlorine’s larger van der Waals radius may improve affinity for targets like GPCRs .

- Experimental Validation : Test analogs (e.g., 3-amino-3-(4-fluorophenyl)propan-1-ol) in parallel assays (e.g., enzyme inhibition or cell viability) to quantify potency differences .

Advanced: What strategies optimize HPLC method development for purity analysis?

Methodological Answer:

- Column Selection : Use a phenyl-hexyl stationary phase for better resolution of aromatic and polar groups compared to C18 .

- Gradient Optimization : Start with 10% acetonitrile/90% water (0.1% formic acid), ramping to 90% acetonitrile over 20 minutes. Adjust to separate closely eluting impurities .

- Detection Wavelength : UV detection at 254 nm captures chlorophenyl absorption, while 210 nm detects amine groups .

- Validation : Perform spike-and-recovery experiments with known impurities (e.g., dechlorinated byproducts) to validate method accuracy .

Advanced: How to address discrepancies in biological assay results across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.